3,6-Dibromonaphthalene-2,7-diol chemical structure and properties
3,6-Dibromonaphthalene-2,7-diol chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Dibromonaphthalene-2,7-diol is an organic compound belonging to the class of brominated naphthalenes. Its structure, featuring a naphthalene core substituted with two hydroxyl groups and two bromine atoms, makes it a valuable intermediate in organic synthesis. The strategic placement of these functional groups allows for a variety of chemical modifications, rendering it a versatile building block for the synthesis of more complex molecules, including fluorescent dyes, pesticides, and pharmaceutical compounds.[1] This technical guide provides a detailed overview of the chemical structure, properties, synthesis, and potential biological significance of 3,6-Dibromonaphthalene-2,7-diol.
Chemical Structure and Properties
The chemical structure of 3,6-Dibromonaphthalene-2,7-diol consists of a naphthalene bicyclic aromatic system. The hydroxyl (-OH) groups are located at positions 2 and 7, while the bromine (-Br) atoms are at positions 3 and 6.
Chemical Identifiers
| Property | Value |
|---|---|
| IUPAC Name | 3,6-dibromonaphthalene-2,7-diol[2] |
| CAS Number | 96965-79-6[2] |
| Molecular Formula | C₁₀H₆Br₂O₂[2] |
| Molecular Weight | 317.96 g/mol [3] |
| InChI Key | UAECXNARJOIHAO-UHFFFAOYSA-N[2] |
| SMILES | C1=C2C=C(C(=CC2=CC(=C1Br)O)O)Br[3] |
Physicochemical Properties
| Property | Value |
|---|---|
| Physical Form | White to yellowish crystalline solid[1] |
| Melting Point | 186.0 to 190.0 °C[1] |
| Boiling Point (Predicted) | 397.4 ± 37.0 °C at 760 mmHg[1] |
| Density (Predicted) | 2.081 ± 0.06 g/cm³[1] |
| Solubility | Slightly soluble in ethanol and ether[1] |
| pKa (Predicted) | 7.29 ± 0.40[2] |
| LogP (Predicted) | 3.776[3] |
Spectroscopic Data (Predicted) | ¹H-NMR (270 MHz, CDCl₃) | δ 5.67 (s, 2H, OH), 7.24 (s, 2H, ArH), 7.87 (s, 2H, ArH)[4] | | ¹³C-NMR | No experimental data found. | | IR Spectroscopy | No experimental data found. | | Mass Spectrometry | No experimental data found. |
Synthesis
The primary synthetic route to 3,6-Dibromonaphthalene-2,7-diol is through the electrophilic bromination of 2,7-dihydroxynaphthalene. The hydroxyl groups are activating and direct the incoming bromine electrophiles to the ortho and para positions. This can lead to the formation of a mixture of isomers, including the desired 3,6-dibromo derivative, necessitating careful control of reaction conditions and purification of the final product.[1]
Experimental Protocol: Synthesis of 3,6-Dibromonaphthalene-2,7-diol
Materials:
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2,7-Dihydroxynaphthalene
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Bromine (Br₂) or N-Bromosuccinimide (NBS)
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Glacial Acetic Acid
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Sodium bisulfite solution (saturated)
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Silica gel for column chromatography
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Hexane
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Ethyl acetate
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,7-dihydroxynaphthalene in glacial acetic acid.
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Bromination: Slowly add a solution of bromine in glacial acetic acid or N-Bromosuccinimide in portions to the stirred solution at a controlled temperature.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up: Once the reaction is complete, cool the mixture and quench any excess bromine by adding a saturated aqueous solution of sodium bisulfite until the color of bromine disappears.
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Isolation: The crude product may precipitate from the solution. Isolate the solid by filtration. If no precipitate forms, extract the product with a suitable organic solvent like ethyl acetate.
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Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to separate the desired 3,6-dibromo isomer from other regioisomers.
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Characterization: Confirm the structure and purity of the final product using techniques such as NMR, IR, and mass spectrometry.
Biological Activity and Applications in Drug Development
While specific biological activities for 3,6-Dibromonaphthalene-2,7-diol are not extensively documented in the available literature, the broader class of naphthalene derivatives has shown significant potential in medicinal chemistry. Naphthalene-based compounds have been investigated for a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Brominated phenols and their derivatives, a class to which 3,6-Dibromonaphthalene-2,7-diol belongs, are known to exhibit various biological effects. For instance, some bromophenols have demonstrated enzyme inhibitory activity, such as against carbonic anhydrase and acetylcholinesterase.
The cytotoxicity of naphthalene derivatives against various cancer cell lines has also been a subject of research. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways involved in cancer progression.
Experimental Protocols for Biological Assays
Below are generalized protocols for assessing the potential biological activity of 3,6-Dibromonaphthalene-2,7-diol.
MTT Assay for Cytotoxicity:
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Materials:
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Cancer cell line (e.g., MCF-7, HepG2)
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3,6-Dibromonaphthalene-2,7-diol (dissolved in a suitable solvent like DMSO)
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Cell culture medium
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
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96-well plates
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Microplate reader
Procedure:
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Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
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Compound Treatment: Treat the cells with various concentrations of 3,6-Dibromonaphthalene-2,7-diol for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).
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MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals.
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Solubilization: Add the solubilization solution to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (usually around 570 nm).
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Data Analysis: Calculate the percentage of cell viability for each concentration of the compound compared to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be determined.
Enzyme Inhibition Assay:
This protocol can be adapted to assess the inhibitory effect of 3,6-Dibromonaphthalene-2,7-diol on a specific enzyme.
Materials:
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Target enzyme
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Substrate for the enzyme
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3,6-Dibromonaphthalene-2,7-diol
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Buffer solution
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Microplate reader or spectrophotometer
Procedure:
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Reaction Mixture: In a suitable reaction vessel (e.g., a cuvette or a well of a microplate), prepare a reaction mixture containing the buffer, the enzyme, and varying concentrations of 3,6-Dibromonaphthalene-2,7-diol. Include a control without the inhibitor.
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Pre-incubation: Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.
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Initiate Reaction: Initiate the enzymatic reaction by adding the substrate.
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Monitor Reaction: Monitor the rate of the reaction by measuring the change in absorbance or fluorescence over time, which corresponds to the consumption of the substrate or the formation of the product.
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Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the enzyme activity against the inhibitor concentration to determine the IC₅₀ value.
Due to the lack of specific information on the biological targets of 3,6-Dibromonaphthalene-2,7-diol, a signaling pathway diagram cannot be provided at this time. Further research is required to elucidate its specific molecular interactions and biological effects.
Conclusion
3,6-Dibromonaphthalene-2,7-diol is a chemical intermediate with potential applications in the synthesis of various organic compounds. While its physicochemical properties are partially characterized, a comprehensive experimental dataset, particularly for its spectroscopic and biological properties, is still needed. The provided synthetic and biological assay protocols offer a foundation for further investigation into this compound. Future research aimed at elucidating its biological activities and mechanisms of action will be crucial in determining its potential as a lead compound in drug discovery and other applications.
